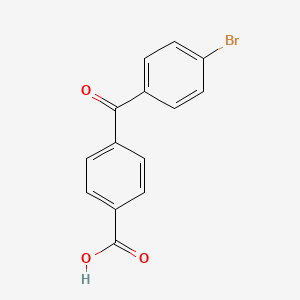
4-(4-bromobenzoyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzoyl)benzoic Acid is a useful research compound. Its molecular formula is C14H9BrO3 and its molecular weight is 305.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of 4-(4-bromobenzoyl)benzoic acid exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively combat microbial resistance, demonstrating efficacy against various bacterial strains. The structure-activity relationship (SAR) analysis has been pivotal in optimizing these compounds for enhanced activity .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have reported that certain derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7), suggesting a promising avenue for cancer therapeutics . The molecular docking studies further elucidate the interactions at a cellular level, providing insights into its mechanism of action.
Material Science Applications
This compound is utilized in the development of advanced materials, particularly in polymer chemistry. Its ability to act as a photoinitiator in polymerization reactions makes it valuable in creating high-performance polymers and coatings. The compound's structural properties contribute to the thermal stability and mechanical strength of the resulting materials .
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis route for this compound using a greener approach with reduced environmental impact. The researchers employed a solvent-free methodology that increased yield while minimizing waste, demonstrating an innovative pathway for producing this compound sustainably .
Case Study 2: Antimicrobial Efficacy
In another study, a series of synthesized derivatives were tested against common pathogens. The results indicated that modifications at specific positions on the benzene rings significantly enhanced antimicrobial activity, with some compounds showing effectiveness comparable to standard antibiotics .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | Efficacy Level |
|---|---|---|---|
| This compound | Antimicrobial | Various Bacterial Strains | Moderate to High |
| Derivative A | Anticancer | MCF7 (Breast Cancer Cells) | High |
| Derivative B | Antimicrobial | Staphylococcus aureus | High |
Propiedades
Fórmula molecular |
C14H9BrO3 |
|---|---|
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
4-(4-bromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18) |
Clave InChI |
CEXBCYLBJZXNNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















